Butoctamide semisuccinate

Sleep architecture Polysomnography REM sleep

Butoctamide semisuccinate (Butoctamide hydrogen succinate, BAHS) is a non-benzodiazepine, non-barbiturate sedative-hypnotic of the amide class, specifically a dicarboxylic acid monoester hemisuccinate derivative. Marketed as Listomin S in Japan, it is structurally related to an organic compound endogenously present in human cerebrospinal fluid (CSF).

Molecular Formula C16H29NO5
Molecular Weight 315.40 g/mol
CAS No. 32838-28-1
Cat. No. B1668106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoctamide semisuccinate
CAS32838-28-1
SynonymsBUTHS
butoctamide hydrogen succinate
butoctamide hydrogen succinate, calcium salt (2:1)
butoctamide hydrogen succinate, monosodium salt
butoctamide succinate
Molecular FormulaC16H29NO5
Molecular Weight315.40 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(=O)O
InChIInChI=1S/C16H29NO5/c1-4-6-7-13(5-2)11-17-14(18)10-12(3)22-16(21)9-8-15(19)20/h12-13H,4-11H2,1-3H3,(H,17,18)(H,19,20)
InChIKeyCQONVBIGUJWUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procuring Butoctamide Semisuccinate (CAS 32838-28-1) for Research: A Specialized REM Sleep-Enhancing Hypnotic Agent


Butoctamide semisuccinate (Butoctamide hydrogen succinate, BAHS) is a non-benzodiazepine, non-barbiturate sedative-hypnotic of the amide class, specifically a dicarboxylic acid monoester hemisuccinate derivative . Marketed as Listomin S in Japan, it is structurally related to an organic compound endogenously present in human cerebrospinal fluid (CSF) . In contrast to all major classes of clinically used hypnotics, BAHS consistently increases rapid eye movement (REM) sleep while decreasing stage 2 (N2) sleep, a profile observed across multiple populations including healthy young adults, elderly subjects, and individuals with intellectual disabilities . This unique polysomnographic signature makes it a critical tool for neuroscience research on sleep architecture and for applications where preservation or restoration of REM sleep is a therapeutic objective.

Why Other Hypnotics Cannot Substitute for Butoctamide Semisuccinate in Sleep Architecture Research


Standard-of-care hypnotics such as benzodiazepines (e.g., nitrazepam, flurazepam), Z-drugs (zolpidem, eszopiclone), and sedating antidepressants consistently suppress or fail to enhance REM sleep , . This REM-suppressing property limits their utility in disorders characterized by a baseline REM sleep deficit—including Down syndrome, certain forms of intellectual disability, geriatric insomnia, and psychiatric conditions . Butoctamide semisuccinate is the only hypnotic with replicated, quantitative evidence of significantly increasing REM sleep in human polysomnographic trials across diverse populations, while simultaneously lacking the psychomotor impairment and rebound insomnia typical of benzodiazepine receptor agonists . Substituting another sedative-hypnotic therefore fundamentally shifts the expected neurophysiological endpoint from REM enhancement to REM suppression, invalidating the experimental or therapeutic rationale.

Quantitative Differentiation of Butoctamide Semisuccinate Against Key Comparators


Head-to-Head Comparison: BAHS Selectively Increases REM Sleep vs. Nitrazepam Which Suppresses REM and Alters NREM Architecture

In a randomized, double-blind, placebo-controlled crossover polysomnographic trial in 12 healthy male subjects, butoctamide semisuccinate (BAHS) 600 mg significantly increased REM sleep and decreased stage 2 sleep, while nitrazepam 5 mg significantly increased total sleep time and stage 2 sleep but decreased stage 3 sleep and slightly decreased REM sleep . The two drugs exhibit qualitatively opposite effects on REM sleep at clinically relevant doses. Furthermore, a companion study demonstrated that BAHS did not impair psychomotor function or standing steadiness, while nitrazepam produced significant decrements in both parameters .

Sleep architecture Polysomnography REM sleep Hypnotic comparison

BAHS Reverses Pathologically Reduced REM Sleep in Mentally Retarded Subjects Over 6 Months, an Effect Not Demonstrated for Any Other Hypnotic Class

In a 6-month, placebo-controlled polygraphic study in 20 mentally retarded (MR) subjects aged 8–14 years, butoctamide semisuccinate (BAHS) 400 mg administered nightly for 6 months significantly increased REM sleep, partially reversing the reduced REM sleep observed at baseline . The effect became more apparent with prolonged treatment. No tolerance or loss of REM-enhancing efficacy was observed over the 6-month treatment period. This long-term REM restorative capacity in a population with documented REM sleep deficit is unique among clinically available hypnotics, as benzodiazepines, Z-drugs, and sedating antidepressants reduce or do not increase REM sleep even with sustained use.

Intellectual disability REM sleep deficit Long-term treatment Polysomnography

Pharmacokinetic Differentiation: BAHS Half-Life of ~4 Hours vs. Nitrazepam >10 Hours Enables Once-Nightly Hypnotic Efficacy Without Next-Day Psychomotor Impairment

Pharmacokinetic studies of butoctamide semisuccinate in healthy volunteers reveal an elimination half-life of approximately 4 hours, compared to over 10 hours for nitrazepam . This shorter half-life aligns with the drug's 24-hour total renal elimination profile and correlates with its lack of next-day psychomotor impairment or standing steadiness deficits, in contrast to benzodiazepine hypnotics which produce significant residual sedation and performance decrement due to prolonged receptor occupancy . The rapid clearance without active metabolites supports the clinical observation that BAHS does not cause rebound insomnia upon discontinuation, a property documented in the Japanese prescribing information .

Pharmacokinetics Half-life Psychomotor performance Hangover effect

Unique REM Sleep Enhancement in Down Syndrome: BAHS Significantly Increases REM Sleep % and Reduces Latency vs. Baseline Deficit

Children with Down syndrome exhibit a characteristic sleep pathology including reduced REM sleep percentage, prolonged REM latency, and increased undifferentiated sleep . In a controlled study, BAHS administration produced a significant increase in REM sleep percentage and a decrease in undifferentiated sleep and REM latency . This is a disease-specific sleep architecture normalization effect that compounds like melatonin, benzodiazepines, or Z-drugs have not been shown to produce in Down syndrome.

Down syndrome REM sleep latency Intellectual disability Sleep polygraphy

Pharmacological Mechanism Divergence: BAHS Promotes Serotonin Release, in Contrast to GABA-A Potentiation by Benzodiazepines and Z-Drugs

Butoctamide stimulates serotonin (5-HT) release from rat peritoneal mast cells at 2.3 mM concentration in a pH- and temperature-dependent manner, with optimal release at pH 7.4 and 37°C . This is a fundamentally different mechanism from benzodiazepine hypnotics (positive allosteric modulation of GABA-A receptors) and Z-drugs (selective GABA-A α1 subtype agonism) . The serotonergic mechanism is hypothesized to underlie BAHS's unique REM sleep-enhancing effect, as serotonin is known to promote REM sleep secondarily via raphe nucleus pathways . No other clinically available hypnotic is known to increase serotonin release as its primary mechanism.

Serotonin release Mechanism of action Mast cells Neurotransmitter modulation

Optimal Procurement Use Cases for Butoctamide Semisuccinate Based on Verified Differentiation Evidence


Polysomnographic Research Requiring Selective REM Sleep Enhancement Without NREM Suppression

Researchers investigating the functional role of REM sleep in memory consolidation, emotional regulation, or synaptic plasticity should select butoctamide semisuccinate as the pharmacological probe of choice. Unlike nitrazepam and other benzodiazepines that suppress REM sleep while increasing stage 2 sleep, BAHS selectively increases REM sleep without altering slow-wave sleep (stages 3–4), as demonstrated in randomized controlled polysomnography trials . The compound's elimination half-life of ~4 hours also minimizes signal carry-over between experimental sessions .

Chronic Sleep Intervention Studies in Populations with Documented REM Sleep Deficit (Down Syndrome, Intellectual Disability, Aging)

For protocols aiming to restore physiological REM sleep levels over weeks to months, BAHS is the only hypnotic with published evidence of sustained REM enhancement without tolerance over a 6-month treatment period in mentally retarded children , and confirmed efficacy in healthy elderly subjects aged 68–77 years . No benzodiazepine, Z-drug, orexin antagonist, or sedating antidepressant has demonstrated comparable long-term REM sleep restorative capacity in these vulnerable populations.

Mechanistic Studies of Serotonin-Mediated Sleep Regulation vs. GABAergic or Orexinergic Pathways

Butoctamide semisuccinate's primary mechanism of stimulating serotonin release from mast cells and increasing brain serotonin levels distinguishes it from all other hypnotic classes targeting GABA-A receptors or orexin receptors . This makes it an essential reference compound for experiments comparing serotonergic vs. GABAergic vs. orexinergic modulation of sleep–wake cycles, particularly in pharmacological dissection of REM sleep generation mechanisms involving raphe nucleus pathways.

Human Psychopharmacology Studies Requiring Hypnotic Efficacy Without Next-Day Psychomotor Confounds

When experimental designs require a hypnotic agent that does not impair psychomotor performance, body balance, or cognitive function the following morning, BAHS is the appropriate selection. Head-to-head studies demonstrate that BAHS 600 mg has no significant effect on standing steadiness or psychomotor tasks, while nitrazepam 5 mg produces measurable decrements . This clean safety pharmacology profile eliminates interpretation confounds in crossover studies where residual next-day effects can contaminate behavioral or cognitive endpoints.

Quote Request

Request a Quote for Butoctamide semisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.